Barbituric acid, 5,5-diallyl-1-methyl-
Overview
Description
Barbituric acid, 5,5-diallyl-1-methyl-: is a derivative of barbituric acid, a compound based on a pyrimidine heterocyclic skeleton. This compound is known for its unique chemical structure, which includes two allyl groups and a methyl group attached to the barbituric acid core. Barbituric acid derivatives have been extensively studied due to their wide range of biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5,5-diallyl-1-methyl- typically involves the alkylation of barbituric acid derivatives. One common method is the reaction of barbituric acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Barbituric acid, 5,5-diallyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted barbituric acid derivatives .
Scientific Research Applications
Barbituric acid, 5,5-diallyl-1-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Investigated for its pharmacological properties, including anticonvulsant and sedative effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of barbituric acid, 5,5-diallyl-1-methyl- involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea. This interaction is stabilized by multiple hydrophilic interactions within the binding site . Additionally, its pharmacological effects are mediated through its interaction with neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Barbituric acid: The parent compound, known for its use in the synthesis of barbiturate drugs.
5,5-Diallylbarbituric acid: A similar compound with two allyl groups but without the methyl group.
5,5-Diallyl-1,3-dimethylbarbituric acid: Another derivative with two allyl groups and two methyl groups.
Uniqueness: Barbituric acid, 5,5-diallyl-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-4-6-11(7-5-2)8(14)12-10(16)13(3)9(11)15/h4-5H,1-2,6-7H2,3H3,(H,12,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHBIVKHYQDNOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)NC1=O)(CC=C)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228652 | |
Record name | Barbituric acid, 5,5-diallyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780-59-6 | |
Record name | 1-Methyl-5,5-di-2-propen-1-yl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=780-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barbituric acid, 5,5-diallyl-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barbituric acid, 5,5-diallyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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